Aqueous Solubility Differentiation: 3-Bromo-6-ethylpyridazine vs. 3-Bromo-6-(tert-butyl)pyridazine Hydrobromide Salt
The hydrobromide salt of 3-Bromo-6-ethylpyridazine is specifically noted to improve aqueous solubility compared to neutral analogs. This demonstrates that the 3-bromo-6-ethyl substitution pattern, when paired with a hydrobromide counterion, yields a measurable advantage in a critical drug formulation parameter over a bulkier alkyl analog.
| Evidence Dimension | Aqueous solubility enhancement |
|---|---|
| Target Compound Data | 3-Bromo-6-ethylpyridazine hydrobromide (CAS 1965309-23-2) exhibits improved aqueous solubility. |
| Comparator Or Baseline | Neutral analog: 3-Bromo-6-(tert-butyl)pyridazine. |
| Quantified Difference | Not explicitly quantified; described as 'improves'. |
| Conditions | Salt formation strategy (hydrobromide) applied to the pyridazine core. |
Why This Matters
For procurement decisions in a medicinal chemistry setting, the availability and reported solubility advantage of the hydrobromide salt form (derived from 3-Bromo-6-ethylpyridazine) directly influences the choice of synthetic intermediate when downstream formulation challenges are anticipated.
